Tegobuvir - 1000787-75-6

Tegobuvir

Catalog Number: EVT-283919
CAS Number: 1000787-75-6
Molecular Formula: C25H14F7N5
Molecular Weight: 517.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tegobuvir (GS-9190) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, specifically categorized as a thumb II binder [, , ]. It is a synthetic, small-molecule compound that has been extensively studied for its antiviral activity against HCV genotype 1 [, , , , , , , , , , ].

GS-9256

  • Compound Description: GS-9256 is a macrocyclic, phosphinic acid-containing inhibitor of the hepatitis C virus (HCV) NS3 protease. [] It exhibits potent antiviral activity against HCV genotype 1 (GT1). []
  • Relevance: GS-9256 was investigated in combination with Tegobuvir in several clinical trials for the treatment of HCV. [, , ] The combination aimed to target two different viral proteins for enhanced antiviral activity.

Ledipasvir (GS-5885)

  • Compound Description: Ledipasvir is an HCV NS5A inhibitor. [] It exhibits potent antiviral activity against HCV genotype 1. []
  • Relevance: Ledipasvir was studied in combination with Tegobuvir, Vedroprevir, and Ribavirin in a phase II clinical trial for treatment-naïve HCV genotype 1 patients. [] This combination aimed to target multiple viral proteins to achieve higher cure rates.

Vedroprevir

  • Compound Description: Vedroprevir is an HCV NS3 protease inhibitor. []
  • Relevance: Similar to Ledipasvir, Vedroprevir was included in the aforementioned phase II clinical trial alongside Tegobuvir, Ledipasvir, and Ribavirin. [] The inclusion of both Vedroprevir and Tegobuvir, both targeting different mechanisms of HCV replication, aimed to increase treatment efficacy.

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [, ] It demonstrates potent antiviral activity against a broad range of HCV genotypes. [, ]
  • Relevance: Although not directly combined in clinical trials mentioned in the provided abstracts, Sofosbuvir is highlighted as a highly potent HCV drug with a different mechanism of action than Tegobuvir. [] Its inclusion in this list is relevant for understanding the broader landscape of HCV treatment options.

Mericitabine

  • Compound Description: Mericitabine is a nucleoside analog inhibitor of the HCV NS5B polymerase. []
  • Relevance: Mericitabine was studied in combination with Danoprevir, showcasing the potential of combining two DAAs without interferon. [] This research provides context for the development of Tegobuvir-containing regimens.

Danoprevir

  • Compound Description: Danoprevir is an HCV NS3 protease inhibitor. []
  • Relevance: Similar to Mericitabine, Danoprevir's combination with Mericitabine and its initial success highlight the potential of DAA combinations, including those with Tegobuvir. []

GS-6620

  • Compound Description: GS-6620 is an HCV NS5B polymerase inhibitor. []
  • Relevance: While not clinically studied together, GS-6620 demonstrated synergistic antiviral effects with GS-9256, a compound frequently paired with Tegobuvir, in vitro. [] This information highlights the potential for broader combination strategies against HCV.

Nilotinib

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia. []
  • Relevance: In silico studies identified Nilotinib as a potential inhibitor of the SARS-CoV-2 main protease, similar to studies conducted on Tegobuvir. [] While the target virus differs, both highlight the potential for drug repurposing against viral diseases.

Ribavirin

  • Compound Description: Ribavirin is a broad-spectrum antiviral medication. [, ] While its mechanism of action is not fully understood, it is thought to interfere with viral RNA synthesis. [, ]
  • Relevance: Ribavirin was often included in combination regimens with Tegobuvir in clinical trials to enhance antiviral activity and prevent resistance development. [, ]

Interferon-α (IFN-α)

  • Compound Description: Interferon-α is a cytokine that stimulates the immune system to fight viral infections. [, ]
  • Relevance: Interferon-α was a mainstay of HCV treatment before the advent of DAAs. [] While not directly studied with Tegobuvir, it provides context for the evolution of HCV therapies.
Source and Classification

Tegobuvir was developed by Gilead Sciences and is classified as an imidazopyridine derivative. Its primary application is in treating infections caused by HCV, particularly in patients with genotype 1. The compound has shown promising results in preclinical and clinical studies, demonstrating potent antiviral activity against various HCV strains .

Synthesis Analysis

The synthesis of Tegobuvir involves several key steps that focus on constructing its complex molecular framework. The synthetic pathway typically includes:

  1. Formation of the Imidazopyridine Core: This step involves cyclization reactions that form the imidazopyridine structure, which is essential for its biological activity.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's solubility and potency against HCV.
  3. Purification and Characterization: After synthesis, Tegobuvir is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway has been documented in scientific literature, emphasizing the importance of each step in achieving the desired pharmacological properties .

Molecular Structure Analysis

Tegobuvir has a complex molecular structure characterized by its imidazopyridine backbone. The molecular formula is C₁₃H₁₁N₅O, and it has a molecular weight of approximately 241.26 g/mol. Key features of its structure include:

  • Imidazopyridine Ring: This core structure is critical for its interaction with the HCV polymerase.
  • Substituents: Various substituents on the ring enhance binding affinity and selectivity towards the target enzyme.

Crystallographic studies have provided insights into the three-dimensional conformation of Tegobuvir, revealing how it fits into the active site of the HCV polymerase .

Chemical Reactions Analysis

Tegobuvir undergoes several chemical reactions that are pivotal to its function as an antiviral agent:

  1. Metabolic Activation: In vivo studies indicate that Tegobuvir is metabolically activated to form glutathione adducts, which are essential for its inhibitory action on the NS5B polymerase .
  2. Binding Interactions: The compound interacts with specific residues in the active site of NS5B, leading to conformational changes that inhibit RNA synthesis.

The understanding of these reactions is crucial for optimizing Tegobuvir's efficacy and minimizing potential resistance mechanisms .

Mechanism of Action

Tegobuvir exerts its antiviral effects by specifically inhibiting the NS5B polymerase of HCV. The mechanism involves:

  • Competitive Inhibition: Tegobuvir competes with natural substrates for binding to NS5B, effectively blocking RNA replication.
  • Conformational Changes: Binding induces conformational changes in NS5B that prevent it from functioning properly, thereby halting viral replication.

Studies have demonstrated that Tegobuvir shows low cross-resistance with other NS5B inhibitors, making it a valuable candidate in combination therapies .

Physical and Chemical Properties Analysis

Tegobuvir possesses several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point of Tegobuvir is typically reported around 150°C.

These properties are critical for formulation development and determining appropriate dosing regimens .

Applications

Tegobuvir's primary application lies in its use as an antiviral agent against HCV. Its development aims to provide effective treatment options for patients with chronic hepatitis C, especially those who are resistant to existing therapies. Research continues into its use in combination with other antiviral agents to enhance efficacy and reduce treatment duration.

Additionally, ongoing studies explore Tegobuvir's potential applications beyond hepatitis C, including other viral infections where similar mechanisms may be applicable .

Properties

CAS Number

1000787-75-6

Product Name

Tegobuvir

IUPAC Name

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine

Molecular Formula

C25H14F7N5

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2

InChI Key

XBEQSQDCBSKCHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GS-9190; GS 9190; GS9190; GS-333126; GS 333126; GS333126; Tegobuvir

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.